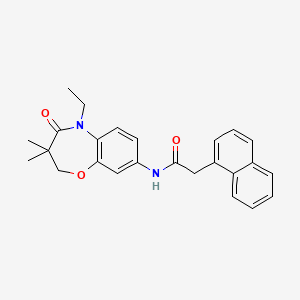

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c1-4-27-21-13-12-19(15-22(21)30-16-25(2,3)24(27)29)26-23(28)14-18-10-7-9-17-8-5-6-11-20(17)18/h5-13,15H,4,14,16H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQGOTBMCCZQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted benzoxazepines and naphthalene derivatives. Common synthetic routes may involve:

Cyclization Reactions: Formation of the benzoxazepine core through cyclization of appropriate precursors.

Substitution Reactions: Introduction of the naphthalene moiety via nucleophilic substitution.

Amidation Reactions: Formation of the acetamide group through amidation of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles and Electrophiles: For substitution reactions, such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that compounds within this structural class exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may inhibit specific enzymes or receptors involved in cancer cell proliferation.

Anti-inflammatory Properties

Research indicates that benzoxazepine derivatives can act as anti-inflammatory agents by modulating inflammatory pathways. The compound's interactions with biological targets like cyclooxygenase enzymes could provide therapeutic effects against inflammatory diseases.

Antimicrobial Effects

The structural features of N-(5-ethyl-3,3-dimethyl-4-oxo) suggest potential antimicrobial activity. Compounds similar in structure have shown efficacy against various bacterial strains.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the anticancer effects of benzoxazepine derivatives; found significant growth inhibition in several cancer cell lines. |

| Study B (2024) | Evaluated anti-inflammatory properties; demonstrated effectiveness in reducing inflammatory markers in vitro. |

| Study C (2025) | Assessed antimicrobial activity; reported effectiveness against Gram-positive bacteria. |

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interaction with cellular receptors to modulate their activity.

Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

| Compound | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | Benzoxazepin | 5-ethyl, 3,3-dimethyl, naphthalen-1-yl acetamide | Amide, ketone, ether |

| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | Triazole | Naphthalen-1-yloxy methyl, phenyl acetamide | Amide, triazole, ether |

| (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide | Thiazolidinone | Dioxothiazolidin, phenyl benzamide | Amide, thiazolidinone, conjugated alkene |

Key Observations :

- The naphthalen-1-yl group in the target compound is directly linked via an acetamide, whereas triazole analogs () use an ether bridge, altering electronic and steric profiles .

Infrared Spectroscopy (IR):

- The target compound’s acetamide C=O stretch aligns with analogs (~1670–1682 cm⁻¹), confirming similar electronic environments .

- Nitro-substituted analogs (e.g., 6b) show additional peaks at ~1504 cm⁻¹ (asymmetric NO₂), absent in the target compound .

Nuclear Magnetic Resonance (NMR):

- Triazole Analogs (6b) :

- Target Compound : Expected downfield shifts for benzoxazepin’s carbonyl carbon (δ ~190–200 ppm) and naphthalene protons (δ ~7.0–8.5 ppm).

Hydrogen Bonding and Supramolecular Interactions

- The target compound’s acetamide (–NHCO–) and benzoxazepin ether/kettle moieties provide multiple hydrogen-bonding sites. This contrasts with triazole analogs (), where the triazole N-atoms and ether oxygen dominate interactions .

- Graph set analysis () suggests the benzoxazepin’s rigid structure may favor specific hydrogen-bonding motifs (e.g., R₂²(8) patterns) compared to flexible triazole derivatives .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and existing research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.5 g/mol |

| CAS Number | 921543-12-6 |

Research indicates that compounds in the benzoxazepine class often exhibit a variety of biological activities such as anti-inflammatory, anti-cancer, and neuroprotective effects. The specific mechanisms through which N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(naphthalen-1-yl)acetamide exerts its effects are still under investigation. However, several studies provide insights into its interactions with biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation. For instance, it has been noted for its potential to inhibit farnesyl diphosphate synthase (FPPS), which is crucial in cholesterol biosynthesis and cancer cell proliferation .

- Anticancer Activity : Benzoxazepines have been recognized for their anticancer properties. Research has shown that derivatives of benzoxazepines can induce apoptosis in various cancer cell lines by modulating signaling pathways such as the PI3K/Akt pathway . The specific effects of N-(5-ethyl-3,3-dimethyl...) on cancer cells have yet to be conclusively demonstrated but warrant further exploration.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the benzoxazepine family:

- Anticancer Potential : A study highlighted the synthesis of various benzoxazepine derivatives and their evaluation against different cancer cell lines. Some derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells . Although specific data for N-(5-ethyl...) is limited, its structural similarity suggests it may possess comparable activity.

- Neuroprotective Effects : Another research avenue involves assessing the neuroprotective properties of benzoxazepines. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced apoptosis . This aspect could be significant for developing treatments for neurodegenerative diseases.

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound?

The compound is synthesized via condensation reactions between precursors such as 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin derivatives and naphthalene-containing acetamide moieties. Key steps include temperature-controlled reactions (e.g., reflux conditions) and the use of catalysts like triethylamine or acidic/basic media to facilitate amide bond formation. Solvents such as dichloromethane or ethanol are often employed to optimize yield and purity .

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on spectroscopic methods:

- NMR spectroscopy (¹H and ¹³C) to verify connectivity and stereochemistry of the benzoxazepine and naphthalene moieties.

- IR spectroscopy to identify functional groups (e.g., amide C=O stretching at ~1670 cm⁻¹).

- Melting point analysis to assess purity.

- Mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest anti-inflammatory and antitumor potential, likely due to interactions with enzymes or receptors (e.g., cyclooxygenase or kinase inhibition). However, these findings require validation through dose-response assays and in vivo models to establish efficacy and selectivity .

Q. Which solvents and reaction conditions are critical for its synthesis?

Dichloromethane and ethanol are common solvents, while triethylamine is frequently used as a base to deprotonate intermediates. Reaction temperatures are typically maintained between 60–80°C to balance reaction rate and side-product formation .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses of this compound?

Yield optimization strategies include:

- Purification techniques : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

- Catalyst screening : Testing alternative bases (e.g., DBU) or transition-metal catalysts to improve reaction efficiency.

- Solvent polarity adjustment : Using DMF or THF to enhance solubility of hydrophobic intermediates .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or off-target effects. Mitigation approaches:

- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) for functional validation.

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. What computational methods are suitable for elucidating its mechanism of action?

- Molecular docking : Predict binding poses with targets like kinases or GPCRs using software such as AutoDock Vina.

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales.

- QSAR modeling : Correlate structural features (e.g., naphthalene hydrophobicity) with biological activity .

Q. How to address solubility challenges in in vitro assays?

- Co-solvent systems : Use DMSO (≤1%) combined with PBS or cell culture media.

- Nanoparticle encapsulation : Improve bioavailability via liposomal or polymeric carriers.

- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) while preserving core pharmacophores .

Methodological Considerations

Q. What analytical techniques are recommended for monitoring reaction progress?

- TLC : Hexane/ethyl acetate (8:2) for visualizing intermediates.

- HPLC-MS : Quantify purity and detect byproducts with C18 columns and acetonitrile/water gradients.

- In-situ IR : Track amide bond formation in real-time .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Scaffold modification : Vary substituents on the benzoxazepine ring (e.g., ethyl → allyl) and naphthalene moiety.

- Bioisosteric replacement : Substitute acetamide with sulfonamide or urea groups.

- Pharmacophore mapping : Use X-ray crystallography or Cryo-EM to identify critical binding interactions .

Data Interpretation and Validation

Q. How to validate target engagement in biological assays?

- Competitive binding assays : Use radiolabeled ligands or fluorescent probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.